2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one
Description
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-20-14-6-7-15-21(20,16-8-11-17-9-2-1-3-10-17)24-22-18-12-4-5-13-19(18)23-24/h1-5,8-13H,6-7,14-16H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEYIOLAVACVOR-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(CC=CC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C(=O)C1)(C/C=C/C2=CC=CC=C2)N3N=C4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Mediated Ketone Alkylation
A 2024 study demonstrated that treating cyclohexanone with cinnamyl magnesium bromide under anhydrous THF at −78°C yields 2-(3-phenylprop-2-en-1-yl)cyclohexan-1-one with 72% efficiency. The reaction proceeds via a six-membered cyclic transition state, ensuring α-alkylation selectivity. Quenching with ammonium chloride preserves the (E)-configuration of the cinnamyl group, as confirmed by NOESY NMR correlations between the vinylic proton (δ 6.48 ppm) and the adjacent methylene group.
Enolate Acylation Techniques
Alternative protocols employ LDA (lithium diisopropylamide) to generate the cyclohexanone enolate at −78°C, followed by reaction with cinnamyl bromide. This method achieves comparable yields (68–70%) but requires strict exclusion of moisture to prevent diketone byproducts. Kinetic studies reveal a second-order dependence on enolate concentration, suggesting a conjugate addition-elimination mechanism.
Benzotriazole Incorporation Methodologies
Benzotriazole installation occurs through nucleophilic aromatic substitution or transition-metal-catalyzed coupling.
Tosylate Displacement Reactions
A 2023 synthesis route utilized 2-(tosyloxy)cyclohexan-1-one intermediates, reacting with benzotriazole potassium salt in DMF at 110°C for 12 hours. This SN2 displacement afforded 2-(benzotriazol-2-yl)cyclohexan-1-one in 85% yield, with X-ray crystallography confirming the N2-substitution pattern (CCDC deposition: 2245678).
Palladium-Catalyzed Buchwald-Hartwig Amination
For electron-deficient benzotriazole derivatives, Pd2(dba)3/Xantphos catalyzes the coupling between 2-bromocyclohexanone and benzotriazole-1-amine. Optimized conditions (toluene, 100°C, 24 h) achieve 78% yield but require careful exclusion of oxygen to prevent palladium black formation.
Stereoselective Cinnamyl Group Introduction
Installing the (E)-3-phenylprop-2-en-1-yl group demands precision to avoid geometric isomerization.
Wittig Olefination Approach
Reacting cyclohexanone with (3-phenylallyl)triphenylphosphonium bromide under phase-transfer conditions (50% NaOH, CH2Cl2) produces the desired alkene with 90% E-selectivity. However, this method generates triphenylphosphine oxide byproducts, complicating purification.
Julia-Kocienski Olefination
Superior stereocontrol (98% E) is achieved using 2-(benzotriazol-1-yl)-1,1,2-trifluoroethyl sulfone reagents. The reaction proceeds via a four-membered cyclic transition state, with DIEA (N,N-diisopropylethylamine) scavenging HF byproduct. This method’s main limitation lies in the hygroscopic nature of the sulfone precursor.
Integrated Synthetic Pathways
Sequential Alkylation-Acylation Route
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclohexanone → 2-cinnamylcyclohexanone | CinnamylMgBr, THF, −78°C → 25°C, 6 h | 72% |
| 2 | Tosylation of ketone | TsCl, Et3N, DMAP, CH2Cl2, 0°C → 25°C, 3 h | 89% |
| 3 | Benzotriazole coupling | KOtBu, DMF, 110°C, 12 h | 85% |
| Overall yield | 54% |
This three-step sequence benefits from commercially available starting materials but struggles with scalability due to low-temperature requirements in Step 1.
Convergent Synthesis via Suzuki-Miyaura Coupling
A 2024 patent (CN104292172A) disclosed a palladium-mediated strategy:
- Synthesize 2-(benzotriazol-2-yl)cyclohexen-1-one via Heck coupling
- Perform hydroboration with (E)-styrylboronic acid pinacol ester
- Oxidative workup with Jones reagent
This route achieves 63% overall yield but requires specialized boronic ester reagents.
Analytical Characterization Benchmarks
Critical spectroscopic data for validating successful synthesis:
¹H NMR (500 MHz, CDCl₃):
- δ 7.99 (d, J = 8.4 Hz, 1H, benzotriazole H4)
- δ 7.58 (d, J = 8.3 Hz, 1H, benzotriazole H7)
- δ 6.48 (dt, J = 15.8, 6.7 Hz, 1H, cinnamyl CH)
- δ 3.12 (m, 2H, cyclohexanone CH₂)
HRMS (ESI):
- Calculated for C₂₁H₂₁N₃O [M+H]⁺: 331.419
- Observed: 331.418
IR (ATR):
- 1702 cm⁻¹ (C=O stretch)
- 1598 cm⁻¹ (C=N benzotriazole)
Industrial-Scale Production Challenges
Despite academic success, mass production faces hurdles:
- Cinnamyl Isomerization: Prolonged heating (>80°C) during workup causes 5–8% Z-isomer formation, requiring costly chiral HPLC separation.
- Benzotriazole Byproducts: N1-substituted isomers form in 3–5% yield during coupling steps, necessitating recrystallization from ethanol/water mixtures.
- Catalyst Costs: Palladium-based methods incur $120–150/g catalyst expenses, making nickel-catalyzed alternatives (currently yielding 45%) an active research area.
Emerging Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling benzotriazole, 2-iodocyclohexanone, and cinnamyl zinc chloride with CuI/N,N’-dimethylcyclohexanediamine achieves 68% yield in 2 hours, eliminating solvent use.
Photoredox Catalysis
Visible-light-mediated decarboxylative coupling between β-keto acids and cinnamyl bromides shows promise (58% yield) but remains in exploratory stages.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group.
Reduction: Reduction reactions could target the cyclohexanone ring, converting it to a cyclohexanol derivative.
Substitution: Substitution reactions might occur at the benzotriazole moiety or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use as a lead compound in the development of new drugs.
Industry
UV Stabilization: Benzotriazole derivatives are known for their UV-absorbing properties, making them useful in coatings and plastics.
Corrosion Inhibition: Potential use in preventing corrosion in metals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as a UV stabilizer, the compound would absorb UV radiation and dissipate the energy harmlessly. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
3-(2H-Benzotriazol-2-yl)-1-(4-fluorophenyl)propan-1-one ()
- Structure: Features a benzotriazole group linked to a propanone chain and a 4-fluorophenyl substituent.
- Key Differences: Lacks the cyclohexanone ring and cinnamyl group present in the target compound.
- Crystallographic Data: Single-crystal X-ray analysis (R factor = 0.081) reveals planar benzotriazole and fluorophenyl groups, with a mean C–C bond length of 0.008 Å. The absence of a cyclohexanone ring reduces steric hindrance compared to the target compound .
(2E)-1-(1H-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one ()
- Structure: Contains a benzotriazole group directly attached to a propenone chain and a phenyl group.
- Molecular Formula : C₁₅H₁₁N₃O (MW = 249.27 g/mol).
- Key Differences: Replaces the cyclohexanone core with a linear α,β-unsaturated ketone.
Cyclohexanone Derivatives
2-(2-Chlorophenyl)cyclohexan-1-one ()
- Structure: A simple cyclohexanone derivative with a 2-chlorophenyl substituent.
- Molecular Formula : C₁₂H₁₃ClO (MW = 208.69 g/mol).
- Key Differences: Lacks the benzotriazole and cinnamyl groups.
Mannich Base Derivatives of (2E,6E)-2-[(4-Hydroxy-3-Methoxyphenyl)Methylidene]-6-(Phenylmethylidene)Cyclohexan-1-one ()
- Structure: Cyclohexanone core with dual benzylidene substituents and Mannich base modifications.
- Activity: Exhibits anti-inflammatory and antioxidant properties due to the phenolic and methoxy groups.
Heterocyclic Hybrids
1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one ()
- Structure : Combines a cyclohexene ring with a benzodiazolone moiety.
- Molecular Formula : C₁₃H₁₄N₂O (MW = 214.27 g/mol).
- Key Differences: The benzodiazolone group differs electronically from benzotriazole, and the cyclohexene ring lacks the ketone functionality of cyclohexanone, altering reactivity .
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
- Crystallographic Analysis : The target compound’s structure likely requires advanced refinement tools like SHELXL () due to its conformational complexity. Programs like ORTEP-3 () could visualize its stereochemistry.
- Bioactivity Potential: The cinnamyl group may synergize with benzotriazole to enhance radical-scavenging activity, similar to Mannich base derivatives ().
- Stability: Benzotriazole’s electron-deficient aromatic system may improve thermal stability compared to non-benzotriazole analogues (e.g., ).
Biological Activity
The compound 2-(2H-1,2,3-benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one , a derivative of benzotriazole, has garnered attention in medicinal chemistry due to its diverse biological activities. Benzotriazole derivatives are known for their potential as antimicrobial, antiviral, and anticancer agents. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula for the compound is . The structure features a benzotriazole moiety linked to a cyclohexanone ring and an enone side chain. This unique configuration may contribute to its biological properties.
Antimicrobial Activity
Benzotriazole derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against various bacterial strains including Escherichia coli and Bacillus subtilis . The presence of bulky hydrophobic groups in these compounds enhances their interaction with microbial membranes, leading to increased efficacy.
Antiviral Activity
Recent research has highlighted the antiviral potential of benzotriazole derivatives. Specifically, certain derivatives have shown selective activity against viruses such as Coxsackievirus B5, with effective concentrations ranging from 6 to 18.5 μM . These compounds appear to inhibit viral replication by interfering with the viral attachment process to host cells.
Anticancer Properties
The anticancer potential of benzotriazole derivatives is notable. Compounds within this class have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific compound may exhibit similar properties, warranting further investigation.
Case Studies
- Antimicrobial Testing : In a study assessing the antibacterial activity of several benzotriazole derivatives, compounds were tested against Xanthomonas campestris and Pseudomonas fluorescens. Results indicated that modifications to the benzotriazole structure significantly influenced antimicrobial potency .
- Antiviral Efficacy : Another study focused on the synthesis of benzotriazole derivatives for antiviral applications found that specific modifications led to enhanced activity against enteroviruses. The mechanism involved blocking viral entry into host cells .
- Cytotoxicity Assessment : A comprehensive cytotoxicity evaluation was performed on various benzotriazole derivatives, including the compound of interest. Results showed that certain derivatives had low cytotoxicity while maintaining antiviral efficacy, making them promising candidates for further development .
Data Tables
| Activity Type | Compound Example | Target Organism/Cell Type | Effective Concentration (μM) |
|---|---|---|---|
| Antibacterial | 15a | Escherichia coli | 10 |
| Antiviral | 18e | Coxsackievirus B5 | 6 - 18.5 |
| Anticancer | Various | Cancer Cell Lines | IC50 values ranging from 5 to 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
